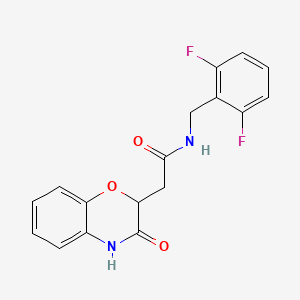

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

Beschreibung

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-difluorobenzyl group attached to the nitrogen atom and a 3-hydroxy-2H-1,4-benzoxazin-2-yl moiety linked via an acetamide bridge.

Eigenschaften

Molekularformel |

C17H14F2N2O3 |

|---|---|

Molekulargewicht |

332.30 g/mol |

IUPAC-Name |

N-[(2,6-difluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |

InChI |

InChI=1S/C17H14F2N2O3/c18-11-4-3-5-12(19)10(11)9-20-16(22)8-15-17(23)21-13-6-1-2-7-14(13)24-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23) |

InChI-Schlüssel |

RLRDHSLCUHKGIZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCC3=C(C=CC=C3F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,6-Difluorbenzyl)-2-(3-Hydroxy-2H-1,4-benzoxazin-2-yl)acetamid beinhaltet typischerweise die folgenden Schritte:

Bildung des Benzoxazinrings: Dies kann durch die Reaktion eines geeigneten Phenolderivats mit einem Amin und Formaldehyd unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Difluorbenzylgruppe: Die Difluorbenzylgruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von 2,6-Difluorbenzylhalogeniden eingeführt werden.

Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Zwischenverbindung, um das Acetaminderivat zu bilden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen beinhalten oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2,6-Difluorbenzyl)-2-(3-Hydroxy-2H-1,4-benzoxazin-2-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Acetamidgruppe kann zu einem Amin reduziert werden.

Substitution: Die Difluorbenzylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Keton oder einen Aldehyd ergeben, während die Reduktion der Acetamidgruppe ein Amin ergeben würde.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study: Breast Cancer

In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

- Research Findings:

In a controlled study, N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features suggest potential herbicidal activity. Preliminary studies have indicated that it can effectively control certain weed species while being less harmful to crops.

- Field Trials:

Field trials demonstrated that the application of this compound at specific concentrations resulted in a significant reduction in weed biomass without adversely affecting crop yield .

Material Science

3.1 Polymer Synthesis

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

- Synthesis Process:

The polymerization of this compound with other monomers led to materials with improved resistance to heat and chemicals, making them suitable for various industrial applications .

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against MCF-7 cells | |

| Anti-inflammatory effects on cytokine production | ||

| Agricultural Applications | Effective herbicide with minimal crop impact | |

| Material Science | Novel polymers with enhanced properties |

Wirkmechanismus

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogenated Substituents

The 2,6-difluorobenzyl group distinguishes the target compound from other halogenated acetamides. For example:

- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) : A chloro-substituted acetamide used as a herbicide, featuring a methoxymethyl group and diethylphenyl substituents .

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Contains a trifluoromethylbenzothiazole ring, which increases lipophilicity and may enhance membrane permeability compared to the target compound’s benzoxazine moiety .

Key Differences :

- Halogen Type : The target compound uses fluorine (electron-withdrawing), whereas alachlor uses chlorine (larger, more polarizable).

Compounds with N,O-Bidentate Directing Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization . While the target compound lacks a direct N,O-group, its 3-hydroxybenzoxazine moiety may serve a similar role in coordination chemistry.

Key Differences :

Acetamides with Complex Aromatic Systems

Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () incorporate stereochemically complex amino-alcohol backbones and dimethylphenoxy groups . These features are absent in the target compound but highlight the diversity of acetamide applications in medicinal chemistry.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Gaps in Data: No direct pharmacological, catalytic, or spectroscopic data are available for the target compound. Comparisons rely on extrapolation from structural analogs.

- Patent Context : Benzothiazole-based acetamides in are patented, underscoring the commercial interest in fluorinated or heterocyclic acetamides .

Biologische Aktivität

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity through a review of relevant studies, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- The presence of a difluorobenzyl moiety enhances lipophilicity and may influence receptor binding.

- The benzoxazine ring is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. In vitro assays demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing a benzoxazine core have shown promise in inhibiting cell proliferation in breast and lung cancer models.

Table 1: Anticancer Activity of Related Compounds

Anticonvulsant Activity

The compound's structural similarity to other anticonvulsant agents suggests potential efficacy in seizure models. Research on related N-benzyl acetamides indicates significant anticonvulsant activity, with some derivatives outperforming traditional treatments like phenobarbital.

Case Study: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant properties of N-benzyl derivatives, it was found that certain modifications led to enhanced activity. For example:

- ED50 values for N-benzyl derivatives ranged from 8.9 mg/kg to 22 mg/kg in maximal electroshock seizure models, indicating promising therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide. Modifications at the benzyl position and variations in the benzoxazine structure can significantly influence pharmacological outcomes.

Key Findings:

- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at specific positions on the benzyl ring has been shown to enhance activity.

- Hydroxyl Substituents: Hydroxyl groups on the benzoxazine ring contribute to increased solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.